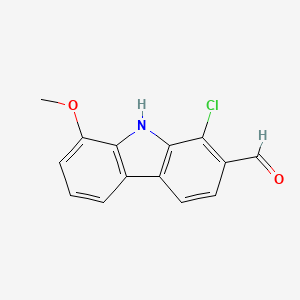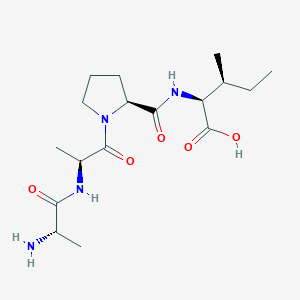
L-Alanyl-L-alanyl-L-prolyl-L-isoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-L-alanyl-L-prolyl-L-isoleucine is a tetrapeptide composed of four amino acids: L-alanine, L-proline, and L-isoleucine. Peptides like this one are of significant interest due to their potential biological activities and applications in various fields such as medicine, biology, and chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-prolyl-L-isoleucine can be achieved through solution-phase techniques. One common method involves the coupling of dipeptide segments. For instance, Boc-L-Pro-L-Leu-OH and L-Ala-L-Ile-OMe can be coupled, followed by deprotection of the linear tetrapeptide unit and subsequent cyclization . The reaction conditions typically involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of such peptides often employs solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the synthesis is complete, the peptide is cleaved from the resin and purified.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-L-alanyl-L-prolyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Various reagents can be used depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Aplicaciones Científicas De Investigación
L-Alanyl-L-alanyl-L-prolyl-L-isoleucine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: It can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Industry: It is used in the development of peptide-based materials and as a substrate in enzymatic assays.
Mecanismo De Acción
The mechanism of action of L-Alanyl-L-alanyl-L-prolyl-L-isoleucine involves its interaction with specific molecular targets. Peptides can bind to receptors, enzymes, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the peptide’s structure.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-isoleucine: A dipeptide with similar amino acid composition but shorter chain length.
L-Alanyl-L-histidine: Another dipeptide with different amino acid composition but similar peptide bond structure.
L-Prolyl-L-leucyl-L-alanyl: A tripeptide with a similar sequence but lacking one amino acid.
Uniqueness
L-Alanyl-L-alanyl-L-prolyl-L-isoleucine is unique due to its specific sequence and the presence of both aliphatic and cyclic amino acids, which can confer distinct structural and functional properties. Its tetrapeptide structure allows for more complex interactions and potential biological activities compared to shorter peptides.
Propiedades
Número CAS |
433717-47-6 |
|---|---|
Fórmula molecular |
C17H30N4O5 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C17H30N4O5/c1-5-9(2)13(17(25)26)20-15(23)12-7-6-8-21(12)16(24)11(4)19-14(22)10(3)18/h9-13H,5-8,18H2,1-4H3,(H,19,22)(H,20,23)(H,25,26)/t9-,10-,11-,12-,13-/m0/s1 |
Clave InChI |
HGJOCRPJGGTVJN-VLJOUNFMSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](C)N |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



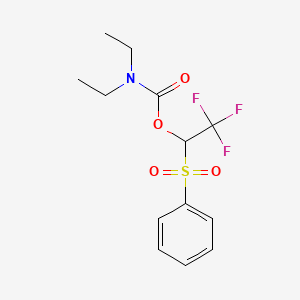

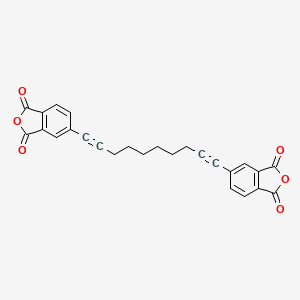
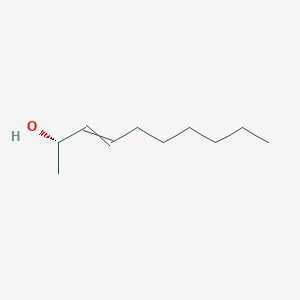
![2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one](/img/structure/B14251335.png)

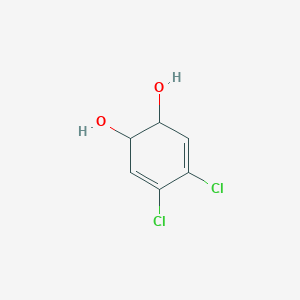
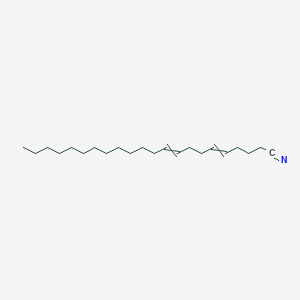

![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene](/img/structure/B14251364.png)
![4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one](/img/structure/B14251367.png)
![Bis[(4-bromophenyl)methyl] methylphosphonate](/img/structure/B14251385.png)
